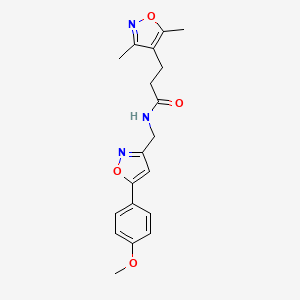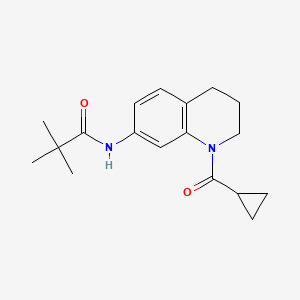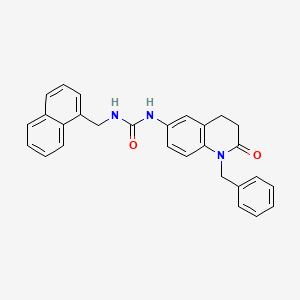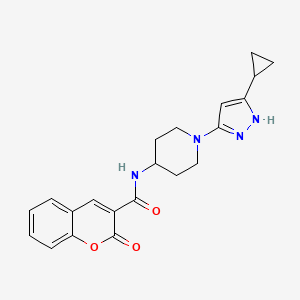![molecular formula C16H13BrN4OS B2599308 {[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine CAS No. 862808-09-1](/img/structure/B2599308.png)
{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine” is a chemical compound. It is a derivative of 1,2,4-triazole , a heterocyclic compound that is an important active pharmaceutical scaffold . These scaffolds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular formula of “{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine” is C16H13BrN4OS, and its molecular weight is 389.27. The IR absorption spectra of similar 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to {[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine have been synthesized and evaluated for their antimicrobial activities. Research has shown that these compounds exhibit varying degrees of activity against different bacterial and fungal strains. For example, certain novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have demonstrated significant antimicrobial properties, highlighting the potential of this class of compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Antifungal Evaluation
Additionally, similar compounds have been synthesized and tested for their antifungal properties. For instance, certain 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have shown efficacy against various fungal species like Microsporum gypseum and Candida albicans, indicating their potential use in antifungal therapies (Terzioğlu Klip et al., 2010).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. Various studies have detailed the synthesis processes and characterized the resulting compounds using techniques like NMR, IR, and Mass spectroscopy. Such studies are essential for developing new drugs and materials based on these structures (Nadaf et al., 2019).
Photophysical Properties
Research into the photophysical properties of related compounds, such as 5-N-Arylamino-4-methylthiazoles, has been conducted. These studies are important for understanding the electronic properties of these compounds, which could have implications in fields like material science and optoelectronics (Murai et al., 2017).
Corrosion Inhibition
Compounds with structural similarities have been studied for their potential as corrosion inhibitors. For instance, research on thiazole and thiadiazole derivatives has explored their effectiveness in preventing iron corrosion, which could have significant industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1-(furan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-12-5-3-11(4-6-12)15-19-20-16-21(15)10-14(23-16)9-18-8-13-2-1-7-22-13/h1-7,10,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAIXRJTVYEVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)
![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)

![2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2599229.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride](/img/no-structure.png)
![2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline](/img/structure/B2599235.png)



![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2599246.png)
